L-ribono-1,4-lactone
Overview
Description
L-ribono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a five-membered ring structure derived from ribonic acid. This compound is significant in various biochemical processes and serves as a building block for the synthesis of numerous bioactive compounds and natural products .
Mechanism of Action
Target of Action
L-ribono-1,4-lactone is a type of carbohydrate-based lactone . It is known to interact with enzymes from the amidohydrolase superfamily, such as BmulJ_04915 from Burkholderia multivorans . These enzymes are capable of hydrolyzing a series of sugar lactones, including this compound .
Mode of Action
The interaction of this compound with its target enzymes involves the hydrolysis of the lactone . This process results in the breakdown of the lactone into its constituent parts, which can then be utilized in various biochemical processes.
Biochemical Pathways
The hydrolysis of this compound by enzymes from the amidohydrolase superfamily is part of a potential system of catabolism of small 1,4-lactone-5-phosphate sugars . These sugars are a potential energy source for organisms .
Result of Action
The hydrolysis of this compound results in the production of smaller molecules that can be used in various biochemical processes . This can contribute to the energy metabolism of organisms .
Biochemical Analysis
Biochemical Properties
L-ribono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of aldonolactones, other related monocyclic lactones, and bicyclic systems . The nature of these interactions is largely dependent on the reactivity of the lactone functionality of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with enzymes involved in the synthesis of aldonolactones .
Temporal Effects in Laboratory Settings
It is known that this compound is a valuable family of synthons for diverse types of transformations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of aldonolactones and other related monocyclic lactones . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-ribono-1,4-lactone can be synthesized through several methods:
Selective Anomeric Oxidation: This method involves the oxidation of unprotected aldoses with bromine.
Dehydrogenation of Alditols and Aldoses: This process is catalyzed by a transition metal complex in the presence of a hydrogen acceptor.
Oxidation Protocols: Protected aldoses with a free anomeric hydroxyl group can be converted into aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems.
Industrial Production Methods: Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C, Au/C, or a combination of Bi-Pd/C .
Chemical Reactions Analysis
Types of Reactions: L-ribono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lactones and acids.
Reduction: The compound can be reduced to its corresponding alditol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, and DMSO-based systems are commonly used.
Reduction: Catalytic hydrogenation is often employed.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include different aldonolactones, alditols, and substituted derivatives .
Scientific Research Applications
L-ribono-1,4-lactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- D-ribono-1,4-lactone
- D-glucono-1,5-lactone
- L-arabino-1,4-lactone
Comparison: L-ribono-1,4-lactone is unique due to its specific interaction with certain enzymes and its role as a precursor for nucleoside analogues. Compared to D-ribono-1,4-lactone and D-glucono-1,5-lactone, this compound has distinct biochemical properties and applications .
Properties
IUPAC Name |
(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-HZLVTQRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?
A1: While the specific biological role of this compound itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that this compound, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving this compound and the implications for the survival and virulence of these bacterial species.
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